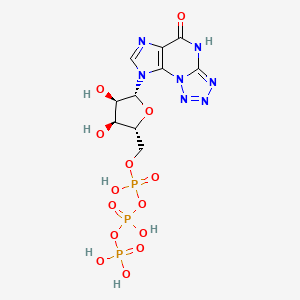
Tetrazolo-oxo-purine nucleoside triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo-oxo-purine nucleoside triphosphate is a synthetic compound that belongs to the class of modified nucleoside triphosphates. These compounds are essential in various biological processes, including DNA and RNA synthesis, and have significant applications in scientific research and medicine. The unique structure of this compound, which includes a tetrazole ring fused to an oxo-purine base, makes it a valuable tool in biochemical studies and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo-oxo-purine nucleoside triphosphate typically involves multiple steps, starting with the preparation of the tetrazole ring and its subsequent attachment to the oxo-purine base. Common reagents used in these reactions include sodium azide, copper (I) iodide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and verify the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo-oxo-purine nucleoside triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Tetrazolo-oxo-purine nucleoside triphosphate has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of modified nucleic acids and as a probe for studying enzymatic mechanisms .
Biology: In biological research, it serves as a tool for investigating DNA and RNA synthesis, as well as for studying the effects of nucleotide modifications on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in cancer treatment and as an antiviral agent .
Industry: In the industrial sector, it is used in the production of diagnostic reagents and as a component in various biochemical assays .
Mechanism of Action
The mechanism of action of tetrazolo-oxo-purine nucleoside triphosphate involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of cellular replication and transcription processes, making it a valuable tool in cancer and antiviral research . The compound targets specific enzymes involved in nucleotide metabolism, such as DNA polymerases and RNA polymerases, and can also affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
- 8-oxo-2’-deoxyguanosine triphosphate
- 2-hydroxy-2’-deoxyadenosine triphosphate
- 7,8-dihydro-8-oxoguanine
Comparison: Tetrazolo-oxo-purine nucleoside triphosphate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 8-oxo-2’-deoxyguanosine triphosphate and 2-hydroxy-2’-deoxyadenosine triphosphate are also involved in nucleotide metabolism and have applications in cancer research, the presence of the tetrazole ring in this compound enhances its stability and specificity in biochemical assays .
Properties
CAS No. |
77044-71-4 |
|---|---|
Molecular Formula |
C10H14N7O14P3 |
Molecular Weight |
549.18 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxo-4H-tetrazolo[5,1-b]purin-8-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N7O14P3/c18-5-3(1-28-33(24,25)31-34(26,27)30-32(21,22)23)29-9(6(5)19)16-2-11-4-7(20)12-10-13-14-15-17(10)8(4)16/h2-3,5-6,9,18-19H,1H2,(H,24,25)(H,26,27)(H2,21,22,23)(H,12,13,15,20)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
RHRPWIGJGVLBSI-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


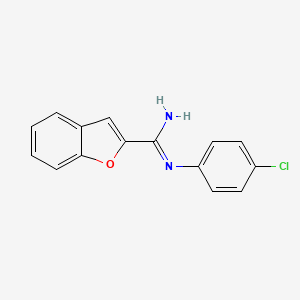
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
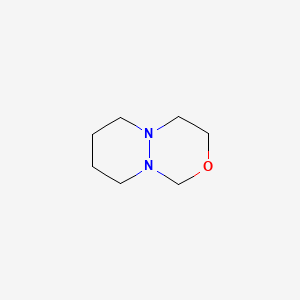
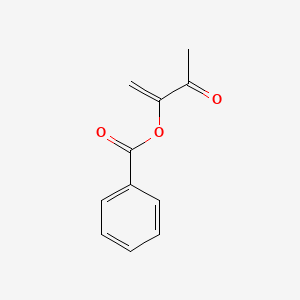
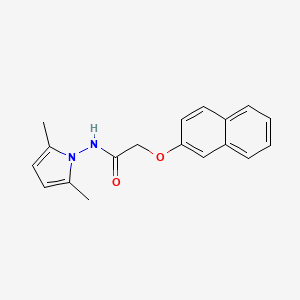
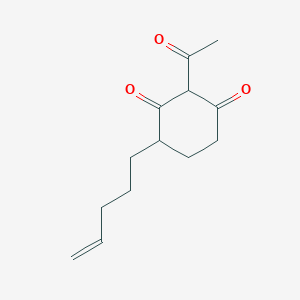
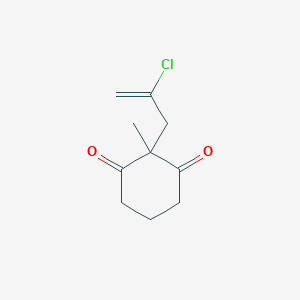
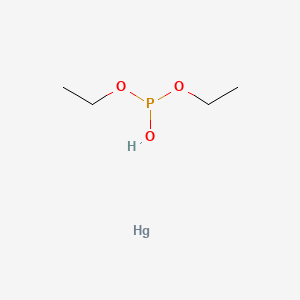
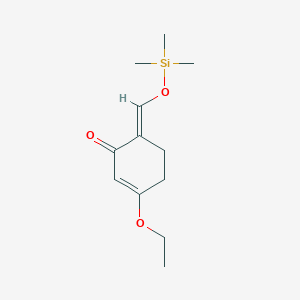

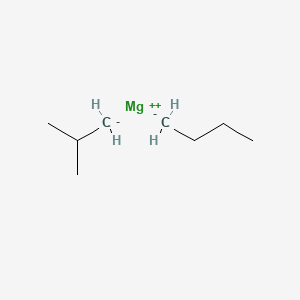


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
